[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 917898-68-1
VCID: VC2469643
InChI: InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3
SMILES: CC(C)(C)CN1CCC(CC1)CO
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol

CAS No.: 917898-68-1

Cat. No.: VC2469643

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol - 917898-68-1

Specification

CAS No. 917898-68-1
Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name [1-(2,2-dimethylpropyl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3
Standard InChI Key DQGKXHSNPCVVGO-UHFFFAOYSA-N
SMILES CC(C)(C)CN1CCC(CC1)CO
Canonical SMILES CC(C)(C)CN1CCC(CC1)CO

Introduction

Chemical Identity and Structural Properties

Basic Information

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol is characterized by the following identifiers:

PropertyValue
CAS Number917898-68-1
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
PubChem CID21060224
Alternative Names(1-neopentylpiperidin-4-yl)methanol, SCHEMBL1572854, DTXSID00610401

The compound's structure consists of a six-membered piperidine ring with a nitrogen atom at position 1, substituted with a 2,2-dimethylpropyl (neopentyl) group. Additionally, it features a hydroxymethyl group (-CH2OH) at the 4-position of the piperidine ring .

Structural Features

The molecular architecture of [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol contains several key structural features that influence its chemical behavior:

  • The piperidine ring provides a conformationally restricted scaffold that serves as the core structure.

  • The 2,2-dimethylpropyl group at the nitrogen position introduces significant steric bulk and lipophilicity to the molecule.

  • The hydroxymethyl group at the 4-position introduces polarity and provides a site for hydrogen bonding interactions.

  • The tertiary amine nitrogen in the piperidine ring contributes to the compound's basicity and potential for electrostatic interactions.

These structural elements collectively determine the compound's physical, chemical, and biological properties.

Physical and Chemical Properties

Physical Properties

Based on its molecular structure, [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol exhibits the following physical characteristics:

  • Physical State: Likely exists as a colorless to pale yellow liquid or low-melting solid at standard conditions

  • Solubility: Moderate solubility in polar organic solvents (methanol, ethanol, acetonitrile); limited water solubility due to the lipophilic neopentyl group

  • Partition Coefficient: The calculated logP is likely in the range of 1.5-2.5, reflecting a balance between hydrophilic and lipophilic properties

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • Tertiary Amine: The piperidine nitrogen can participate in:

    • Alkylation reactions

    • Quaternization with alkyl halides

    • Acid-base reactions (pKa estimated around 9-10)

    • Coordination with metals

  • Primary Alcohol: The hydroxymethyl group can undergo:

    • Oxidation reactions (to aldehyde or carboxylic acid derivatives)

    • Esterification

    • Etherification

    • Substitution reactions (after conversion to a better leaving group)

The unique combination of these functional groups creates a versatile platform for chemical modifications.

Synthesis Methods

Primary Synthetic Routes

The synthesis of [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol typically involves a two-step process:

  • Alkylation of Piperidine:

    • Piperidine is reacted with 2,2-dimethylpropyl bromide (neopentyl bromide)

    • The reaction typically employs a strong base (e.g., sodium hydride, potassium carbonate)

    • Aprotic solvents such as DMF or THF are commonly used

    • This step yields 1-(2,2-dimethylpropyl)piperidine

  • Introduction of the Hydroxymethyl Group:

    • Functionalization at the 4-position to introduce the hydroxymethyl group

    • This can be achieved through reduction of a 4-carboxy or 4-formyl derivative

    • Alternatively, direct hydroxymethylation may be performed

Alternative Synthetic Approaches

Several alternative approaches may be employed to synthesize this compound:

  • Starting with 4-hydroxymethylpiperidine and selectively N-alkylating with 2,2-dimethylpropyl bromide.

  • Using 4-piperidinecarboxaldehyde or 4-piperidinecarboxylic acid as starting materials, followed by N-alkylation and subsequent reduction.

  • Employing protecting group strategies to ensure selectivity when multiple functional groups are present.

The selection of a specific synthetic route depends on factors such as starting material availability, reaction yield, and scale considerations.

Biological and Pharmacological Activities

Pharmacological Properties

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol belongs to the broader class of piperidine derivatives, which are known to exhibit diverse biological activities. While specific pharmacological data for this exact compound is limited in the available literature, piperidine derivatives generally demonstrate several types of bioactivity:

  • Central Nervous System (CNS) Effects:

    • Potential analgesic properties

    • Anxiolytic effects

    • Modulation of neurotransmitter systems

  • Other Biological Activities:

    • Antimicrobial properties

    • Enzyme inhibition capabilities

    • Potential anti-inflammatory activity

Structure-Activity Relationships

The biological activity of [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol is influenced by several structural features:

  • The piperidine ring serves as a conformationally restricted scaffold that can position functional groups for optimal interaction with biological targets.

  • The 2,2-dimethylpropyl group enhances lipophilicity, potentially affecting membrane permeability and binding to hydrophobic pockets in target proteins.

  • The hydroxymethyl group provides a point for hydrogen bonding interactions with receptors or enzymes and serves as a site for potential metabolism.

Research Applications

Medicinal Chemistry Applications

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol finds several applications in medicinal chemistry research:

  • Chemical Intermediate: It serves as a building block for the synthesis of more complex pharmaceutical compounds, particularly those targeting the central nervous system.

  • Structure-Activity Relationship Studies: The compound provides a scaffold for exploring how structural modifications affect biological activity, helping researchers understand fundamental principles of drug-receptor interactions.

  • Lead Compound Optimization: The hydroxymethyl group offers a convenient handle for further functionalization, allowing medicinal chemists to optimize properties like potency, selectivity, and pharmacokinetics.

Other Research Applications

Beyond medicinal chemistry, the compound may have utility in:

  • Synthetic Methodology Development: As a test substrate for developing new synthetic transformations or catalyst systems.

  • Materials Science: As a precursor for specialized materials or polymers requiring nitrogen-containing building blocks.

  • Analytical Chemistry: As a standard or reference compound in method development.

ADMET Profile and Drug Development Considerations

Drug-Like Properties Assessment

Evaluation of the compound's drug-like properties reveals favorable characteristics:

PropertyValue/AssessmentSignificance
Molecular Weight185.31 g/molWell below the 500 g/mol threshold in Lipinski's Rule of Five
Hydrogen Bond Donors1 (hydroxyl group)Within optimal range (≤5) for oral bioavailability
Hydrogen Bond Acceptors2 (N and O atoms)Within optimal range (≤10) for oral bioavailability
Estimated LogP~1.5-2.5Suggests good balance between aqueous solubility and membrane permeability
Rotatable Bonds~4-5Indicates moderate molecular flexibility

These parameters generally suggest favorable drug-like properties, though specific optimization might be needed depending on the therapeutic target and desired pharmacokinetic profile.

Comparison with Structurally Related Compounds

Similar Piperidine Derivatives

Several compounds structurally related to [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol warrant comparison:

  • (1-Neopentylpiperidin-3-yl)methanol: A positional isomer with the hydroxymethyl group at the 3-position rather than the 4-position. This structural difference likely alters the spatial orientation of the functional groups, potentially affecting binding to biological targets.

  • 1-(2,2-Dimethylpropyl)piperidine: Lacks the hydroxymethyl group, resulting in increased lipophilicity and decreased capacity for hydrogen bonding interactions.

  • 4-Hydroxymethylpiperidine: Lacks the 2,2-dimethylpropyl group, resulting in decreased lipophilicity and different pharmacokinetic properties.

These structural variations can significantly impact physicochemical properties and biological activities, highlighting the importance of specific substitution patterns in determining function.

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